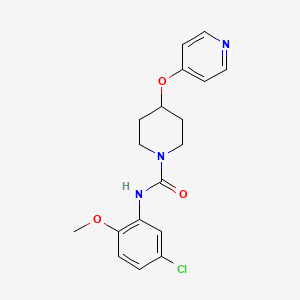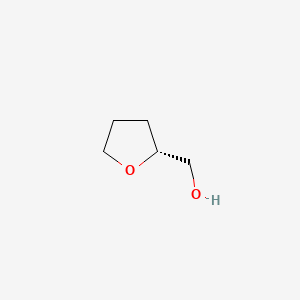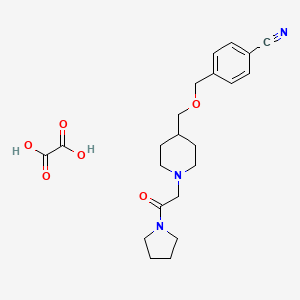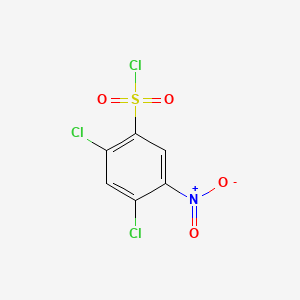
Methyl 4,6-dibromo-5-hydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dibromo-5-hydroxypicolinate is a research chemical . Its IUPAC name is methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate . The molecular formula is C7H5Br2NO3 and the molecular weight is 310.93 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Metal Complexation and Inhibition
- Metal Complex Formation : Compounds derived from picolinic acids, such as hydroxypicolinic acids, have been studied for their ability to form complexes with metals. For instance, the complexation of V(IV)O(2+) ion with picolinate and quinolinate derivatives in aqueous solution and in the solid state has been explored, showing that such derivatives form potent insulin-enhancing V(IV)O(2+) compounds (Lodyga-Chruscinska, Micera, & Garribba, 2011).
Fluorescence Sensing
- Fluorescence Sensing : The study of quinoline-based isomers for fluorescence sensing properties towards Al3+ and Zn2+ ions indicates the potential of hydroxypicolinate derivatives in detecting metal ions. These isomers exhibit significant fluorescence intensity enhancements upon binding with the metal ions, highlighting their application in fluorescence chemosensing (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Antimicrobial and Antimalarial Activities
- Antimicrobial Activities : Research on Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria shows that these compounds possess strong antimicrobial potentials, suggesting their utility in developing natural preservatives or pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).
- Antimalarial Activity : Aromatic chelators like 8-hydroxyquinoline have demonstrated active antimalarial effects in vitro, indicating the role of chelation with favorable lipid/water partition coefficients in inhibiting malaria parasites (Scheibel & Adler, 1980).
Safety and Hazards
The safety information available indicates that Methyl 4,6-dibromo-5-hydroxypicolinate is potentially hazardous. The GHS pictograms indicate a warning (GHS07) . The hazard statements are H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHPMFLGROSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)





![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)
